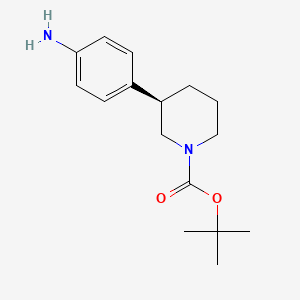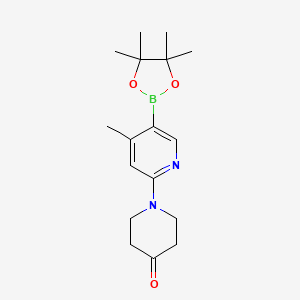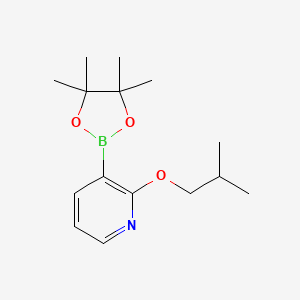![molecular formula C8H9N3 B572984 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-89-1](/img/structure/B572984.png)
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a chemical compound with the molecular formula C8H9N3 . It is a derivative of pyrrolopyridine, a class of compounds that have been found to have potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, often involves ring cleavage methodology reactions . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans to produce 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is characterized by a pyrrolopyridine core . This core is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, have been found to exhibit potent antitumor activities against various cancer cell lines . This is achieved through the inhibition of tubulin polymerisation, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis .Wissenschaftliche Forschungsanwendungen
- 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives exhibit antimicrobial properties. They have been investigated for their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Researchers have explored the anti-inflammatory effects of pyrrolopyridine derivatives. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation, such as autoimmune diseases .
- Some derivatives of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine have demonstrated antiviral activity. They could be valuable in the development of antiviral drugs targeting specific viruses .
- Compounds with this scaffold exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications for various health conditions .
- 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives have been investigated for their antitumor effects. They may interfere with cancer cell growth and proliferation pathways, making them potential candidates for cancer therapy .
- Certain pyrrolopyridine derivatives, including those with the 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold, exhibit kinase inhibitory activity. Kinases are crucial enzymes involved in cell signaling and regulation. Modulating kinase activity could have therapeutic implications for various diseases .
Antimicrobial Activity
Anti-Inflammatory Potential
Antiviral Properties
Antioxidant Capacity
Antitumor Potential
Kinase Inhibition
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . Inhibition of these pathways by 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine can lead to reduced cell proliferation and migration, potentially slowing the progression of cancer .
Result of Action
The molecular and cellular effects of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine’s action include inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRQNOTXYFHPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)








![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

